4-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine
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Overview
Description
4-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine is a complex organic compound that features a chromenyl group linked to a piperidinyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
4-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2H-chromen-3-ylamine hydrochloride
- (3,4-Dihydro-2H-chromen-2-yl)methanol
- 3,4-Dihydro-2H-pyran
Uniqueness
Compared to similar compounds, 4-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-2-yl-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-15-12-20(23-14-22-15)26-13-16-8-10-24(11-9-16)21(25)19-7-6-17-4-2-3-5-18(17)27-19/h2-5,12,14,16,19H,6-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDPPFZWAAJINL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C(=O)C3CCC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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